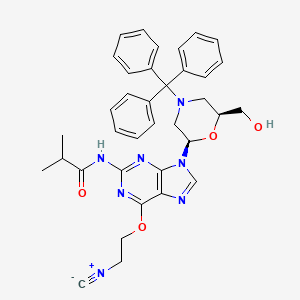
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” is a complex organic compound that features a morpholine ring, a purine base, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” likely involves multiple steps, including the formation of the morpholine ring, the attachment of the purine base, and the introduction of the isobutyramide group. Each step would require specific reagents and conditions, such as:
Formation of the Morpholine Ring: This could involve the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.
Attachment of the Purine Base: This step might involve nucleophilic substitution reactions where the purine base is introduced to the morpholine ring.
Introduction of Functional Groups: The hydroxymethyl, trityl, and isocyanoethoxy groups would be added through various organic reactions, such as protection-deprotection strategies, nucleophilic substitutions, and isocyanide insertions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
The compound “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The isocyano group can be reduced to an amine.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It might serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups might impart desirable properties to industrial products.
作用機序
The mechanism of action of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.
Interaction with Receptors: It could act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
DNA/RNA Binding: The purine base might allow the compound to interact with nucleic acids, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-morpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide: Lacks the trityl group.
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-aminoethoxy)-9H-purin-2-yl)isobutyramide: Has an amino group instead of an isocyano group.
Uniqueness
The presence of the trityl and isocyano groups in “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” might confer unique chemical and biological properties, such as increased stability or specific binding affinities.
特性
分子式 |
C36H37N7O4 |
|---|---|
分子量 |
631.7 g/mol |
IUPAC名 |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H37N7O4/c1-25(2)33(45)40-35-39-32-31(34(41-35)46-20-19-37-3)38-24-43(32)30-22-42(21-29(23-44)47-30)36(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,24-25,29-30,44H,19-23H2,1-2H3,(H,39,40,41,45)/t29-,30+/m0/s1 |
InChIキー |
HQEHJGDDNLOFPV-XZWHSSHBSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2[C@H]3CN(C[C@H](O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


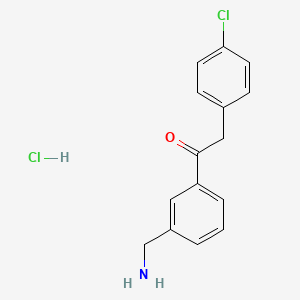
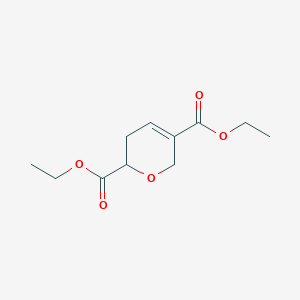
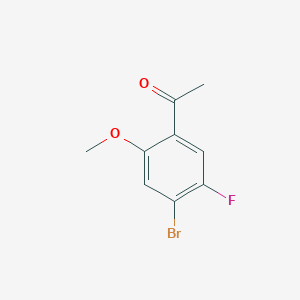
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

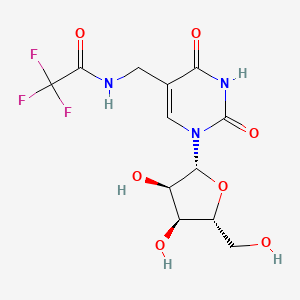
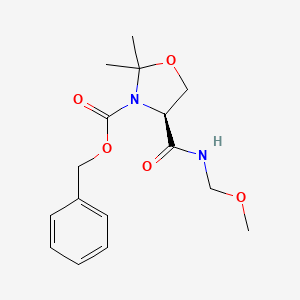
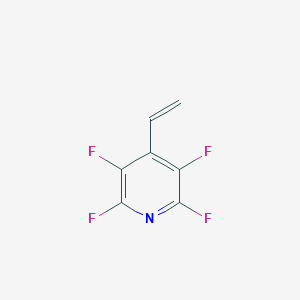
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
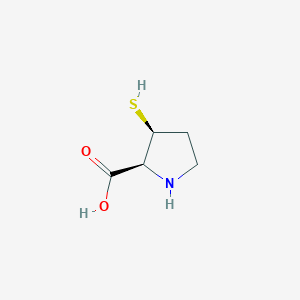

![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)


